7-bromo-4-(4-chlorophenyl)sulfonyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
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Overview
Description
This compound, also known as Bromonordiazepam, is in the benzodiazepine drug class. It is commonly used for its anxiolytic (calming) and sedative effects . It is used in the treatment of neurological disorders such as epilepsy, alcohol withdrawal, and insomnia .
Synthesis Analysis
The synthesis of this compound involves the alkylation of 7-bromo-5-(2-chlorophenyl)-3-hydroxy-1,2-dihydro-3h-1,4-benzodiazepin-2-one with alkyl tosylates . Further details about the synthesis process can be found in the referenced paper .Molecular Structure Analysis
The molecular structure of this compound is similar to other benzodiazepines like alprazolam and lorazepam . A comparative analysis of selected bond angles for the investigated compound was obtained from SCXRD and DFT methods .Chemical Reactions Analysis
The protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction . This reaction is limited to the more expensive catechol boronic esters and works well for 2° alkyl B-esters .Scientific Research Applications
- Application : Researchers have investigated the antiproliferative effects of 7-bromo-4-(4-chlorobenzenesulfonyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one against various cancer cell lines. Its ability to inhibit cell growth and induce apoptosis makes it a promising candidate for further development .
Anticancer Research
These applications highlight the diverse areas where 7-bromo-4-(4-chlorobenzenesulfonyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one has been explored. Keep in mind that ongoing research may uncover additional uses or refine our understanding of its properties . If you need further details or have other questions, feel free to ask! 😊
Safety and Hazards
Future Directions
The future directions for this compound could involve further exploration of its synthesis methods, particularly under green conditions . Additionally, its potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections, could be investigated .
properties
IUPAC Name |
7-bromo-4-(4-chlorophenyl)sulfonyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrClN2O3S/c22-15-6-11-19-18(12-15)21(14-4-2-1-3-5-14)25(13-20(26)24-19)29(27,28)17-9-7-16(23)8-10-17/h1-12,21H,13H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQZNEZGJHLWNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(N1S(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-4-(4-chlorophenyl)sulfonyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
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